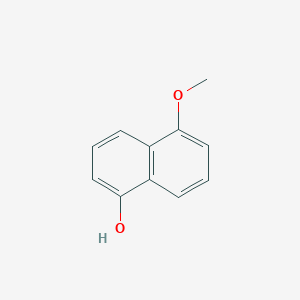

5-Methoxynaphthalen-1-ol

Descripción

Propiedades

IUPAC Name |

5-methoxynaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZPYTDCBHITRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453781 | |

| Record name | 5-Methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-80-5 | |

| Record name | 5-Methoxy-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Methoxynaphthalen-1-ol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, structure, and potential synthesis of 5-Methoxynaphthalen-1-ol. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for its isomers and outlines a proposed synthesis protocol based on established chemical principles.

Core Chemical Properties and Structure

This compound is an organic compound featuring a naphthalene core substituted with a hydroxyl group at the C1 position and a methoxy group at the C5 position. Its chemical structure dictates its physicochemical properties, including its polarity, solubility, and reactivity.

Structure:

The structure of this compound is characterized by the presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen in the methoxy group and the hydroxyl group). The aromatic naphthalene ring system contributes to its overall nonpolar character.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3588-80-5 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.20 g/mol |

Quantitative Physicochemical Data

| Property | This compound | 4-Methoxy-1-naphthol (Isomer for Comparison) |

| Physical State | Solid[1] | Solid[2] |

| Melting Point | Data not available | 124 - 126 °C[2] |

| Boiling Point | Data not available | Data not available |

| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as ethanol, acetone, and diethyl ether. | Soluble in water.[3] |

| H-Bond Acceptor Count | 2[1] | 2[2] |

| H-Bond Donor Count | 1[1] | 1[2] |

Proposed Synthesis Protocol: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of aryl methyl ethers is the Williamson ether synthesis. This method can be adapted for the synthesis of this compound from 1,5-dihydroxynaphthalene. The following is a proposed experimental protocol.

Reaction Principle:

The synthesis involves the selective mono-methylation of 1,5-dihydroxynaphthalene. By using a stoichiometric amount of a methylating agent in the presence of a base, one of the hydroxyl groups is converted to a methoxy group.

Materials:

-

1,5-Dihydroxynaphthalene

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 1,5-dihydroxynaphthalene (1 equivalent) and a suitable anhydrous solvent such as acetone or DMF.

-

Deprotonation: Add a base, such as potassium carbonate or sodium hydroxide (1.1 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the naphthoxide salt.

-

Methylation: Slowly add the methylating agent, either methyl iodide or dimethyl sulfate (1 equivalent), to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent.

-

Isolation: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate this compound.

Experimental and Analytical Workflows

The following diagrams illustrate the proposed synthesis workflow and a general workflow for the characterization of the synthesized this compound.

References

Technical Guide: Physicochemical Properties of 8-Methoxynaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methoxynaphthalen-1-ol is a substituted naphthalene derivative that is of growing interest within the scientific community.[1] As a polycyclic aromatic hydrocarbon, its core structure provides a versatile scaffold for chemical modifications.[1] This compound, characterized by a hydroxyl group at the C1 position and a methoxy group at the C8 position, is a key intermediate in organic synthesis and has also been identified as a bioactive natural product.[1] This guide provides core physicochemical data and outlines a standard experimental protocol for its characterization.

Physicochemical Data

The fundamental physicochemical properties of 8-Methoxynaphthalen-1-ol have been determined and are summarized below. This data is critical for its application in synthesis, analytical method development, and further research.

| Property | Value | Source |

| CAS Number | 3588-75-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀O₂ | [1][2][3] |

| Molecular Weight | 174.20 g/mol | [1][3][4] |

| IUPAC Name | 8-methoxynaphthalen-1-ol | [1][3] |

| Synonyms | 8-Methoxy-1-naphthol | [2][4] |

Experimental Protocols

Protocol: Determination of Molecular Weight by Mass Spectrometry

This section details a generalized protocol for the verification of the molecular weight of 8-Methoxynaphthalen-1-ol using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Objective: To confirm the molecular mass of 8-Methoxynaphthalen-1-ol.

2. Materials:

-

8-Methoxynaphthalen-1-ol sample

-

HPLC-grade methanol or acetonitrile

-

Formic acid (for enhancing ionization)

-

Calibrant solution (e.g., sodium trifluoroacetate)

-

Mass spectrometer with ESI source

3. Sample Preparation:

-

Prepare a stock solution of 8-Methoxynaphthalen-1-ol at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a dilute sample of 1-10 µg/mL in an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

4. Instrument Setup & Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibrant solution to ensure mass accuracy.

-

Set the ESI source to operate in either positive or negative ion mode. For a phenol-containing compound like 8-Methoxynaphthalen-1-ol, negative ion mode ([M-H]⁻) is often effective.

-

Set key parameters: capillary voltage, cone voltage, desolvation gas flow, and temperature.

5. Data Acquisition:

-

Introduce the prepared sample into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring the expected mass of 174.20 is included.

6. Data Analysis:

-

Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. In positive mode, this would be the [M+H]⁺ ion (expected m/z ≈ 175.07). In negative mode, this would be the [M-H]⁻ ion (expected m/z ≈ 173.06).

-

Compare the observed m/z value with the theoretical value calculated from the molecular formula (C₁₁H₁₀O₂).

Visualizations

The following diagram illustrates a typical workflow for the identification and characterization of a chemical compound like 8-Methoxynaphthalen-1-ol.

References

Synthesis of 5-Methoxynaphthalen-1-ol from 1-Naphthol: A Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-methoxynaphthalen-1-ol from the readily available starting material, 1-naphthol. Due to the absence of a direct, single-step conversion method in established literature, this document outlines two plausible multi-step synthetic routes, leveraging well-understood named reactions and transformations in naphthalene chemistry. The primary proposed pathways proceed via either a nitration or a sulfonation intermediate.

This guide offers detailed experimental protocols for each conceptual step, derived from analogous transformations reported in the chemical literature. Quantitative data, where available for similar reactions, is presented in tabular format to facilitate comparison and experimental design. Furthermore, logical workflows and reaction pathways are illustrated using Graphviz diagrams to provide clear visual representations of the synthetic strategies. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis of substituted naphthalenes for applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted naphthalene derivative with potential applications as a building block in the synthesis of more complex organic molecules, including pharmacologically active compounds. The strategic placement of the hydroxyl and methoxy functionalities on the naphthalene core makes it an attractive intermediate. This guide details the synthesis of this target molecule from 1-naphthol, a common and inexpensive starting material.

The synthesis is not a trivial single-step transformation. It requires a multi-step approach to achieve the desired regiochemistry. The primary challenge lies in the selective functionalization of the C5 position of the naphthalene ring system after the initial methylation of 1-naphthol. This guide proposes and details two primary synthetic strategies:

-

Route A: A four-step sequence involving methylation, nitration, reduction, and diazotization followed by hydrolysis.

-

Route B: A three-step sequence involving methylation, sulfonation, and subsequent alkali fusion.

Each step is discussed in detail, with generalized experimental protocols provided.

Proposed Synthetic Pathways

The overall transformation from 1-naphthol to this compound is conceptualized through the following reaction schemes.

Route A: The Nitration Pathway

This route introduces a nitro group at the C5 position, which is then converted to the target hydroxyl group.

Route B: The Sulfonation Pathway

This pathway utilizes a sulfonation reaction, followed by a high-temperature alkali fusion to introduce the hydroxyl group.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the proposed synthetic routes. These protocols are based on established chemical literature for analogous reactions.

Step 1: Methylation of 1-Naphthol to 1-Methoxynaphthalene

The initial step in both proposed routes is the methylation of 1-naphthol. The Williamson ether synthesis is the most common and efficient method for this transformation.[1]

Reaction: 1-Naphthol → 1-Methoxynaphthalene

Methodology:

-

Dissolution: Dissolve 1-naphthol (1.0 eq) in a 10-15% aqueous solution of sodium hydroxide (or potassium hydroxide) (1.1 eq) in a round-bottom flask with stirring.

-

Cooling: Cool the resulting solution to 0-5 °C in an ice bath.

-

Addition of Methylating Agent: Slowly add a methylating agent such as dimethyl sulfate (1.1 eq) or dimethyl carbonate (0.9 eq) dropwise to the cooled solution.[1][2] If using dimethyl carbonate, a phase-transfer catalyst like tetrabutylammonium bromide can be added.[2]

-

Reaction: Allow the reaction mixture to stir at low temperature for a period, then warm to room temperature (or up to 60-85°C for dimethyl carbonate) and stir for 3-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the product may precipitate as a solid. Filter the solid and wash thoroughly with water. Alternatively, extract the mixture with diethyl ether or dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-methoxynaphthalene can be further purified by recrystallization from dilute alcohol or by column chromatography.[3]

| Parameter | Dimethyl Sulfate | Dimethyl Carbonate | Reference |

| Base | NaOH or KOH | NaOH or KOH | [1][2] |

| Catalyst | None required | Tetrabutylammonium bromide | [2] |

| Temperature | 0 °C to room temp. | 60-85 °C | [1][2] |

| Typical Yield | >90% | ~96% | [2][3] |

Table 1: Comparison of Methylating Agents for 1-Naphthol.

Route A: Detailed Steps

The methoxy group in 1-methoxynaphthalene is an activating, ortho-, para-directing group.[4] Electrophilic attack is favored at the C2, C4, and C5 positions.[5] Achieving selectivity for the C5 position requires careful control of reaction conditions. Nitration of 1-substituted naphthalenes is known to produce mixtures of isomers, with nitration on the unsubstituted ring often occurring at the 5- and 8-positions.[6]

Reaction: 1-Methoxynaphthalene → 1-Methoxy-5-nitronaphthalene

Methodology:

-

Dissolution: Dissolve 1-methoxynaphthalene (1.0 eq) in a suitable solvent such as glacial acetic acid or 1,2-dichloroethane.

-

Cooling: Cool the solution to a low temperature (e.g., -15 °C to 0 °C) in an appropriate cooling bath.[7]

-

Nitrating Agent Preparation: In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.0-1.5 eq) to concentrated sulfuric acid while maintaining a low temperature.[4] Milder nitrating agents or the use of zeolite catalysts can also be employed to improve regioselectivity.[7]

-

Addition: Slowly add the nitrating mixture to the cooled solution of 1-methoxynaphthalene with vigorous stirring.

-

Reaction: Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature profile.

-

Workup: Quench the reaction by pouring it over ice water. Extract the product with an organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous magnesium sulfate and remove the solvent in vacuo. The isomeric products can be separated by column chromatography.

| Parameter | Value | Reference |

| Nitrating Agent | HNO₃/H₂SO₄ | [4] |

| Solvent | Acetic acid or Dichloromethane | [4][7] |

| Temperature | -15 °C to 0 °C | [7] |

| Selectivity | Mixture of isomers (2-, 4-, 5-, 8-nitro) | [4][6] |

Table 2: General Conditions for the Nitration of 1-Methoxynaphthalene.

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Reaction: 1-Methoxy-5-nitronaphthalene → 5-Amino-1-methoxynaphthalene

Methodology:

-

Setup: In a round-bottom flask, dissolve 1-methoxy-5-nitronaphthalene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Reducing Agent: Add a reducing agent. Common choices include:

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Workup:

-

For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst.

-

For metal/acid reductions, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

-

-

Purification: Wash the organic extracts, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude amine can be purified by column chromatography or recrystallization.

| Reducing System | Solvent | General Conditions | Reference |

| H₂, Pd/C | Ethanol or Ethyl Acetate | Room temperature, atmospheric pressure | [8] |

| Fe, Acetic Acid | Acetic Acid | Reflux | [8] |

| SnCl₂·2H₂O, HCl | Ethanol | Reflux | [9] |

Table 3: Common Reagents for the Reduction of Nitroarenes.

The conversion of the amino group to a hydroxyl group proceeds via a diazonium salt intermediate.

Reaction: 5-Amino-1-methoxynaphthalene → this compound

Methodology:

-

Diazotization:

-

Dissolve 5-amino-1-methoxynaphthalene (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a cold aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.[9]

-

Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Heat the solution containing the diazonium salt. Often, adding the diazonium salt solution to boiling dilute sulfuric acid is effective.

-

The diazonium salt decomposes, releasing nitrogen gas and forming the corresponding phenol.

-

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer, dry it, and concentrate it. The crude this compound can be purified by column chromatography or recrystallization.

Route B: Detailed Steps

Sulfonation of naphthalenes is sensitive to temperature, which can influence the regiochemical outcome.

Reaction: 1-Methoxynaphthalene → 1-Methoxynaphthalene-5-sulfonic acid

Methodology:

-

Reaction Setup: In a reaction vessel, place 1-methoxynaphthalene (1.0 eq).

-

Sulfonating Agent: Slowly add a sulfonating agent such as concentrated sulfuric acid or chlorosulfonic acid, maintaining a controlled temperature.[10] The reaction with chlorosulfonic acid can be performed in a solvent like dichloromethane at 0 °C.[10]

-

Reaction: Stir the mixture. The temperature and reaction time will influence the isomeric distribution of the sulfonic acid products. Lower temperatures generally favor kinetic products, while higher temperatures can lead to thermodynamic products.

-

Workup: Quench the reaction by carefully pouring the mixture onto ice. The sulfonic acid product may precipitate or remain in the aqueous solution.

-

Isolation: The sulfonic acid can be isolated as a salt (e.g., by adding NaCl to salt out the sodium sulfonate).

This high-temperature reaction replaces the sulfonic acid group with a hydroxyl group.

Reaction: 1-Methoxynaphthalene-5-sulfonic acid → this compound

Methodology:

-

Fusion: In a high-temperature-resistant vessel (e.g., a stainless steel or nickel crucible), melt sodium hydroxide (typically a large excess, e.g., 3-7 molar equivalents).[11]

-

Addition: Carefully add the 1-methoxynaphthalene-5-sulfonic acid (or its sodium salt) to the molten sodium hydroxide.

-

Reaction: Heat the mixture to a high temperature (e.g., 280-350 °C) and maintain it for 20-90 minutes.[11]

-

Workup: Cool the fusion mixture and dissolve it in water.

-

Acidification: Acidify the aqueous solution with a strong acid (e.g., H₂SO₄ or HCl) to a pH of around 4.[3] The product, this compound, should precipitate.

-

Purification: Filter the precipitated solid, wash it with water to remove inorganic salts, and dry it. Further purification can be achieved by recrystallization or distillation under reduced pressure.[3]

| Parameter | Value | Reference |

| Reagent | Molten Sodium Hydroxide | [3][11] |

| Temperature | 280-350 °C | [11] |

| Acidification | H₂SO₄ or HCl | [3] |

| Typical Yield | ~70-85% (for analogous reactions) | [3] |

Table 4: General Conditions for Alkali Fusion of Naphthalenesulfonic Acids.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflows.

Conclusion

The synthesis of this compound from 1-naphthol is a multi-step process that requires careful control of regioselectivity. This guide has outlined two viable synthetic strategies, one proceeding through a nitration-reduction-diazotization sequence and the other through a sulfonation-alkali fusion pathway. While both routes are chemically sound, the nitration pathway may present challenges in controlling the regioselectivity of the initial nitration step. The sulfonation route, while requiring harsh, high-temperature conditions for the alkali fusion, may offer a more direct conversion of the intermediate to the final product. The choice of synthetic route will depend on the specific capabilities of the laboratory, desired scale, and tolerance for isomeric impurities. The protocols and data presented herein provide a solid foundation for the experimental pursuit of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. US2955134A - Separation of 1-naphthalene sulfonic acid from 2-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 9. View of Synthesis and Characterization of 1-Amino-2-Naphthol Hydrochloride and Dyeing Potentials of 1-(1-Phenylazo)-2-Naphthol | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]

- 10. Synthesis routes of 1-Methoxynaphthalene [benchchem.com]

- 11. CN104693009A - Method for cooperatively producing 1-naphthol and 2-naphthol from naphthalene sulfonation product by virtue of direct alkali fusion - Google Patents [patents.google.com]

Unveiling 8-Methoxynaphthalen-1-ol: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and isolation procedures for 8-methoxynaphthalen-1-ol, a bioactive polyketide with demonstrated antifungal and antioxidant properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

Natural Sources of 8-Methoxynaphthalen-1-ol

8-Methoxynaphthalen-1-ol has been identified as a secondary metabolite produced by several species of endophytic fungi. These fungi live symbiotically within the tissues of plants, and are a rich source of novel, bioactive compounds. The primary documented fungal sources of 8-methoxynaphthalen-1-ol are:

-

Daldinia eschscholtzii : An endophytic fungus that has been isolated from various host plants, including the mangrove plant Ceriops tagal.

-

Diatrype palmicola : An endophytic fungus isolated from the medicinal plant Polyscias fruticosa.

-

Xylariaceous fungus PSU-A80 : A fungus from which 8-methoxynaphthalen-1-ol has also been isolated.

Quantitative Data on 8-Methoxynaphthalen-1-ol

The following table summarizes the quantitative data available regarding the isolation and bioactivity of 8-methoxynaphthalen-1-ol from its natural sources.

| Natural Source | Part of Organism Used | Extraction Solvent | Purification Method | Yield | Bioactivity Data | Reference |

| Daldinia eschscholtzii | Fungal culture on solid rice medium | Ethyl Acetate | Vacuum Liquid Chromatography, Sephadex LH-20 CC, Preparative TLC/ODS Column | 200 mg from 75 g crude extract | Radical Scavenging Activity (DPPH Assay): IC50 = 10.2 ± 5.8 µg/mL | [1] |

| Diatrype palmicola | Fungal Mycelia | Hexane | Sephadex Gel Filtration Chromatography | Not Reported | Antifungal Activity (MIC against Athelia rolfsii): 250 µg/mL | [2][3] |

| Xylariaceous fungus PSU-A80 | Fungal Culture | Not Specified | Not Specified | Not Reported | Radical Scavenging Potency: IC50 = 30 µg/mL | [4] |

Experimental Protocols for Isolation

The following sections provide detailed methodologies for the isolation of 8-methoxynaphthalen-1-ol from its known fungal sources.

Isolation from Daldinia eschscholtzii

This protocol is based on the methodology described for the isolation of compounds from Daldinia eschscholtzii grown on a solid rice substrate.[1]

1. Fungal Fermentation:

-

Prepare a solid-substrate medium in 1 L Erlenmeyer flasks, each containing 80 g of rice, 0.24 g of sea salt, and 80 mL of distilled water.

-

Autoclave the flasks to sterilize the medium.

-

Inoculate each flask with the Daldinia eschscholtzii strain.

-

Incubate the cultures at 25 °C for 29 days in a static condition.

2. Extraction:

-

After the incubation period, macerate the fungal mycelia and rice substrate.

-

Perform an exhaustive extraction of the macerated culture three times with ethyl acetate (EtOAc).

-

Combine the EtOAc extracts and filter to remove solid particles.

-

Evaporate the solvent under reduced pressure to obtain the crude extract. A typical yield is around 75 g of crude extract from 80 flasks.

3. Purification:

-

Step 1: Vacuum Liquid Chromatography (VLC):

-

Subject the crude extract (75 g) to VLC on a silica gel column.

-

Elute with a step gradient of petroleum ether/ethyl acetate (from 1:0 to 0:1, v/v) to yield five primary fractions (Fr.1–Fr.5).

-

8-Methoxynaphthalen-1-ol (referred to as compound 8 in the source literature) is typically eluted with 100% petroleum ether (Fr.1), yielding approximately 200 mg.

-

-

Step 2 (for further purification if needed): Column Chromatography:

-

For fractions containing a mixture of compounds, further purification can be achieved using Sephadex LH-20 column chromatography with an appropriate solvent system, such as CH₂Cl₂/MeOH (1:1, v/v).

-

-

Step 3 (for final purification): Preparative TLC or ODS Column Chromatography:

-

Final purification of the fractions containing 8-methoxynaphthalen-1-ol can be performed using preparative thin-layer chromatography (TLC) with a solvent system like CH₂Cl₂/MeOH (100:3, v/v) or on an octadecylsilyl (ODS) column with a methanol-water gradient.

-

Isolation from Diatrype palmicola

This protocol is based on the methodology described for the isolation of 8-methoxynaphthalen-1-ol from the endophytic fungus Diatrype palmicola.[2][3]

1. Fungal Fermentation:

-

Cultivate the endophytic fungus Diatrype palmicola in a suitable liquid medium on a 10 L scale.

-

Incubate the culture to allow for fungal growth and production of secondary metabolites.

2. Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Extract the fungal mycelia with hexane.

-

Evaporate the hexane to obtain the crude hexane extract.

3. Purification:

-

Sephadex Gel Filtration Chromatography:

-

Fractionate the crude hexane extract using Sephadex gel filtration chromatography. The specific type of Sephadex gel (e.g., LH-20) and the elution solvent should be optimized based on the separation of the target compound.

-

Monitor the fractions for antifungal activity using a suitable bioassay (e.g., against Athelia rolfsii).

-

Pool the active fractions containing 8-methoxynaphthalen-1-ol.

-

4. Structure Elucidation:

-

Confirm the identity of the isolated compound as 8-methoxynaphthalen-1-ol using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for the isolation of 8-Methoxynaphthalen-1-ol and a conceptual representation of its potential biological impact.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolites from the xylariaceous fungus PSU-A80 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites from the xylariaceous fungus PSU-A80 - NSTDA Open Repository [nstda.or.th]

A Technical Guide to the Spectroscopic Analysis of Methoxynaphthalenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for methoxynaphthalenol compounds, a class of molecules with significant interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible spectroscopic data for 5-Methoxynaphthalen-1-ol, this document presents a detailed analysis of its close isomer, 4-Methoxynaphthalen-1-ol, as a representative example. The principles and methodologies described herein are broadly applicable to the characterization of other methoxynaphthalenol isomers and related aromatic compounds.

This guide will cover the fundamental spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a clear, tabular format for ease of comparison, followed by detailed experimental protocols. Additionally, a logical workflow for the spectroscopic analysis of such compounds is illustrated using a Graphviz diagram.

Spectroscopic Data of 4-Methoxynaphthalen-1-ol

The following tables summarize the key spectroscopic data for 4-Methoxynaphthalen-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of 4-Methoxynaphthalen-1-ol [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.2 - 8.1 | m | H-5, H-8 | |

| 7.5 - 7.4 | m | H-6, H-7 | |

| 7.25 | d | 8.0 | H-2 |

| 6.7 | d | 8.0 | H-3 |

| 5.4 | s (br) | OH | |

| 4.0 | s | OCH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to tetramethylsilane (TMS).

Table 2: ¹³C NMR Spectral Data of 4-Methoxynaphthalen-1-ol [1]

| Chemical Shift (δ) ppm | Assignment |

| 150.0 | C-4 |

| 149.8 | C-1 |

| 127.0 | C-8a |

| 126.5 | C-5 |

| 125.8 | C-8 |

| 125.2 | C-4a |

| 122.5 | C-6 |

| 122.0 | C-7 |

| 105.0 | C-2 |

| 104.5 | C-3 |

| 55.8 | OCH₃ |

Solvent: CDCl₃. The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 4-Methoxynaphthalen-1-ol [1][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H stretch (phenolic) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2950, 2840 | Medium | C-H stretch (methyl) |

| 1600, 1580, 1460 | Strong | C=C stretch (aromatic ring) |

| 1260 | Strong | C-O stretch (aryl ether) |

| 1220 | Strong | C-O stretch (phenol) |

| 810 | Strong | C-H bend (out-of-plane, aromatic) |

Sample preparation: KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 4-Methoxynaphthalen-1-ol [1]

| m/z | Relative Intensity (%) | Assignment |

| 174 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 80 | [M - CH₃]⁺ |

| 131 | 60 | [M - CH₃ - CO]⁺ |

| 103 | 40 | [C₇H₇O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail generalized experimental procedures for acquiring the spectroscopic data presented above. These protocols are adaptable for various aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Parameters (¹H NMR) : The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve an adequate signal-to-noise ratio.

-

Instrument Parameters (¹³C NMR) : The ¹³C NMR spectrum is acquired on the same instrument, typically operating at 75 or 125 MHz. A wider spectral width of 0 to 220 ppm is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom.

-

Data Processing : The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are then referenced to the internal standard or the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed under high pressure (several tons) in a pellet die to form a thin, transparent disc.

-

Background Spectrum : A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded to subtract the contributions of atmospheric water and carbon dioxide from the sample spectrum.

-

Sample Spectrum Acquisition : The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile samples. The sample is vaporized in a high vacuum environment.

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

Data Interpretation : The mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound using the spectroscopic techniques discussed.

Caption: Logical workflow for spectroscopic analysis.

References

The Biological Activity of 5-Methoxynaphthalen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxynaphthalen-1-ol, also known by its synonym 8-Methoxynaphthalen-1-ol, is a naturally occurring naphthalenoid compound that has garnered scientific interest for its potential biological activities. Isolated from various natural sources, including endophytic fungi such as Daldinia eschscholzii and Diatrype palmicola, this molecule has demonstrated notable antioxidant and antifungal properties in preliminary studies.[1] This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 8-methoxynaphthalen-1-ol, 1-Hydroxy-5-methoxynaphthalene |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.19 g/mol |

| CAS Number | 3588-80-5 |

| Appearance | Brown Solid |

Biological Activities

Current research has primarily focused on the antioxidant and antifungal properties of this compound. While derivatives of this compound have been investigated for a broader range of activities, this guide will focus on the data available for the parent compound.

Antioxidant Activity

This compound has been identified as a potent radical scavenger. A key study demonstrated its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common in vitro assay to assess antioxidant potential.[2]

Quantitative Antioxidant Data

| Assay | Test Compound | Standard | IC₅₀ (µg/mL) | Source |

| DPPH Radical Scavenging | This compound | Butylated Hydroxytoluene (BHT) | 10.2 ± 5.8 | [2] |

Experimental Protocol: DPPH Radical Scavenging Assay

The following protocol is based on the methodology described in the study by Maduranga et al. (2020).

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.

-

Preparation of Test and Standard Solutions: this compound and a standard antioxidant, such as Butylated Hydroxytoluene (BHT), are dissolved in methanol to prepare stock solutions. A series of dilutions are then prepared from these stock solutions.

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the various concentrations of the test compound and standard solutions to the wells.

-

A control well containing only the DPPH solution and methanol is also prepared.

-

The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing the DPPH Assay Workflow

Antifungal Activity

This compound has demonstrated inhibitory activity against plant pathogenic fungi, suggesting its potential application in agriculture as a biofungicide.[1] A study investigated its effect on the growth of Athelia rolfsii, the causative agent of Southern blight disease in tomatoes.[1]

Quantitative Antifungal Data

| Fungal Species | Assay | Metric | Value (µg/mL) | Source |

| Athelia rolfsii | Broth Microdilution | MIC | 250 | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following protocol is a generalized method for determining the MIC of an antifungal agent against a filamentous fungus, based on the principles described in the study by Tanapichatsakul et al. (2020).[1]

-

Fungal Culture: The target fungus, Athelia rolfsii, is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), to obtain a fresh, actively growing culture.

-

Inoculum Preparation: A spore suspension or mycelial fragment suspension is prepared from the fresh culture in a sterile liquid medium or saline. The concentration of the inoculum is standardized using a hemocytometer or by adjusting the turbidity to a specific McFarland standard.

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plate also includes a positive control (fungus in medium without the test compound) and a negative control (medium only). The plate is then incubated at an appropriate temperature (e.g., 28-30°C) for a period sufficient for fungal growth to be visible in the positive control wells (typically 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Visualizing the Antifungal MIC Assay Workflow

Anticancer and Anti-inflammatory Activities

As of the date of this guide, a comprehensive search of the scientific literature did not yield specific studies detailing the in vitro or in vivo anticancer or anti-inflammatory activities of this compound itself. Research in these areas has predominantly focused on derivatives of the naphthalene scaffold. For instance, various naphthoquinone and naphthol derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and for their ability to inhibit inflammatory mediators. However, this data on derivatives cannot be directly extrapolated to predict the activity of the parent compound, this compound. Further research is required to elucidate the potential of this specific molecule in these therapeutic areas.

Signaling Pathways

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently not available in the scientific literature. The observed antioxidant activity suggests a potential interaction with cellular pathways involved in oxidative stress response.

Hypothetical Antioxidant Signaling Pathway

The antioxidant effect of phenolic compounds like this compound can be broadly attributed to their ability to donate a hydrogen atom to free radicals, thereby neutralizing them. This action can indirectly influence cellular signaling pathways that are sensitive to the redox state of the cell. For example, by reducing the levels of reactive oxygen species (ROS), this compound could potentially modulate the activity of transcription factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), which plays a crucial role in the expression of antioxidant and detoxification enzymes.

The following diagram illustrates a generalized and hypothetical pathway of how a phenolic antioxidant might influence cellular redox signaling. It is important to note that this is a representative model and has not been experimentally validated for this compound.

Conclusion and Future Directions

This compound is a natural product with demonstrated antioxidant and antifungal activities. The available quantitative data, while limited, suggests that it is a promising candidate for further investigation. The radical scavenging activity is notable, and the antifungal effect against a significant plant pathogen warrants further exploration for potential agricultural applications.

A significant gap in the current knowledge is the lack of data on the anticancer and anti-inflammatory properties of this compound itself. Future research should focus on evaluating the efficacy of this compound in relevant in vitro and in vivo models for these activities. Furthermore, mechanistic studies are crucial to identify the specific cellular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential. The development of more potent and selective analogs through medicinal chemistry efforts could also be a fruitful avenue for future drug discovery programs.

References

The Antifungal Potential of Naphthalen-1-ol Derivatives Against Plant Pathogens: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the antifungal properties of naphthalen-1-ol derivatives, with a specific focus on available data for isomers of methoxynaphthalen-1-ol. It is important to note that a comprehensive literature search did not yield specific data on the antifungal activity of 5-Methoxynaphthalen-1-ol against plant pathogens. Therefore, this document summarizes the findings for a closely related isomer, 8-methoxynaphthalen-1-ol, and discusses the broader context of naphthoquinones' antifungal mechanisms to provide a relevant framework for research and development.

Introduction

The increasing demand for sustainable agriculture and the rise of fungicide-resistant plant pathogens necessitate the discovery of novel antifungal agents. Natural products, with their vast structural diversity, represent a promising reservoir for the identification of new lead compounds. Among these, naphthalen-1-ol derivatives have emerged as a class of molecules with significant biological activities. This technical guide provides an in-depth overview of the current state of knowledge regarding the antifungal properties of methoxynaphthalen-1-ol isomers against plant pathogens, with a particular focus on the available data for 8-methoxynaphthalen-1-ol.

Quantitative Data on Antifungal Activity

The antifungal efficacy of 8-methoxynaphthalen-1-ol has been evaluated against the plant pathogenic fungus Athelia rolfsii, the causative agent of Southern blight disease in tomatoes. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency.

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | 250 µg/mL | [1] |

Experimental Protocols

A detailed understanding of the methodologies used to assess antifungal activity is crucial for the replication and extension of research findings. The following section outlines the key experimental protocols employed in the study of 8-methoxynaphthalen-1-ol.

Isolation and Identification of the Bioactive Compound

The workflow for isolating and identifying 8-methoxynaphthalen-1-ol from an endophytic fungus is depicted in the diagram below.

Caption: Workflow for the isolation and identification of 8-methoxynaphthalen-1-ol.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of 8-methoxynaphthalen-1-ol against A. rolfsii was determined using a broth microdilution method.

Protocol:

-

Inoculum Preparation: A suspension of A. rolfsii mycelia was prepared in a suitable broth medium.

-

Serial Dilution: The test compound, 8-methoxynaphthalen-1-ol, was serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well was inoculated with the fungal suspension.

-

Controls: Positive (broth with fungus, no compound) and negative (broth only) controls were included.

-

Incubation: The microtiter plate was incubated under conditions suitable for fungal growth.

-

MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible fungal growth.

Potential Mechanism of Action: Insights from Related Naphthoquinones

While the specific mechanism of action for this compound or its isomer against plant pathogens has not been elucidated, studies on other naphthoquinone derivatives provide valuable insights into their potential antifungal mechanisms. The antifungal activity of naphthoquinones is often attributed to their ability to induce oxidative stress and disrupt cellular processes.

A proposed general mechanism of action for antifungal naphthoquinones is illustrated below.

References

The Antioxidant Potential of 5-Methoxynaphthalen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant potential of 5-Methoxynaphthalen-1-ol. In the absence of direct experimental data for this specific compound, this document synthesizes information from studies on its parent compound, 1-naphthol, and established structure-activity relationships of hydroxylated and methoxylated naphthalene derivatives. This guide includes detailed protocols for standard in vitro antioxidant assays, a comparative analysis of antioxidant activity, and a discussion of potential antioxidant mechanisms and relevant signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the antioxidant properties of naphthalenic compounds.

Introduction

Phenolic compounds are a broad class of molecules known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Naphthalene derivatives containing hydroxyl groups, such as naphthols, are of particular interest due to their structural similarity to other potent phenolic antioxidants. This compound, a derivative of 1-naphthol, possesses a phenolic hydroxyl group, suggesting it may exhibit antioxidant activity. However, the influence of the methoxy group at the 5-position on this activity requires careful consideration of structure-activity relationships.

This guide aims to provide a detailed technical overview of the antioxidant potential of this compound by leveraging available data on its structural analogue, 1-naphthol, and general principles of antioxidant chemistry.

Comparative Antioxidant Activity: A Data-Driven Estimation

Studies have shown that the position of the hydroxyl group on the naphthalene ring is a critical determinant of antioxidant activity, with α-naphthols (1-hydroxyl position) generally exhibiting greater potency than β-naphthols (2-hydroxyl position)[1]. Furthermore, the introduction of a methoxy group to a phenolic compound can influence its antioxidant activity. Research on various phenolic compounds suggests that methoxylation of a hydroxyl group typically diminishes the direct radical scavenging capacity[2].

Based on these principles, it is anticipated that this compound would exhibit antioxidant activity, but likely to a lesser extent than its non-methoxylated counterpart, 1-naphthol.

Table 1: Experimentally Determined Antioxidant Activity of 1-Naphthol

| Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 23.4 | Trolox | Not Reported | [3] |

| ABTS Radical Cation Scavenging | 11.2 | Trolox | Not Reported | [3] |

IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

Postulated Antioxidant Mechanisms

The antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical is a key factor in this mechanism.

-

Single Electron Transfer followed by Proton Transfer (SET-PT): The compound can donate an electron to a free radical, forming a radical cation, which then deprotonates to yield a phenoxyl radical.

-

Sequential Proton Loss Electron Transfer (SPLET): The phenolic proton is first lost to the solvent, forming a phenoxide anion, which then donates an electron to the free radical.

The dominant mechanism is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent system. For phenolic compounds, HAT and SPLET are often the most favorable pathways in non-polar and polar protic solvents, respectively.

Potential Involvement in Cellular Signaling Pathways

While no direct evidence links this compound to specific signaling pathways, many phenolic antioxidants are known to exert their effects not only through direct radical scavenging but also by modulating cellular signaling cascades involved in the oxidative stress response.

One of the most critical pathways in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway [4][5]. Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous antioxidant and cytoprotective genes, leading to their upregulation. It is plausible that this compound, like other phenolic compounds, could potentially modulate this pathway, thereby enhancing the endogenous antioxidant defenses of the cell. Further research is required to investigate this possibility.

Detailed Experimental Protocols

The following are detailed, standardized protocols for common in vitro antioxidant assays that can be used to evaluate the antioxidant potential of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

-

Prepare a stock solution of the test compound (this compound) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of various concentrations of the test compound or standard to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, use 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Methodology:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare stock solutions of the test compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

-

Add 10 µL of various concentrations of the test compound or standard to the wells.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of ABTS•+ scavenging activity using a similar formula as for the DPPH assay.

-

Determine the IC50 value from the concentration-response curve.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Methodology:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

-

Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This working solution should be prepared fresh.

-

-

Assay Procedure:

-

Pre-warm the FRAP reagent to 37°C.

-

Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

-

Add 20 µL of the test compound, standard (e.g., FeSO₄ solution), or blank (solvent) to the wells.

-

Incubate the plate at 37°C for 4 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

Construct a standard curve using the FeSO₄ standard.

-

The FRAP value of the sample is expressed as µM Fe(II) equivalents.

-

Conclusion and Future Directions

While direct experimental evidence for the antioxidant potential of this compound is currently lacking, a review of its structural analogue, 1-naphthol, and established structure-activity relationships suggests that it likely possesses moderate antioxidant properties. The presence of the phenolic hydroxyl group is the primary determinant of its radical scavenging ability, although the methoxy group at the 5-position is expected to slightly diminish this activity compared to 1-naphthol.

Future research should focus on the experimental evaluation of this compound using the standardized assays outlined in this guide to determine its precise IC50 values and antioxidant capacity. Furthermore, cell-based assays are warranted to investigate its potential to modulate key signaling pathways, such as the Nrf2-ARE pathway, and to assess its bioavailability and efficacy in a biological context. Computational studies, such as Density Functional Theory (DFT) calculations, could also provide valuable theoretical insights into its antioxidant mechanisms and reactivity. Such studies will be crucial for a comprehensive understanding of the antioxidant potential of this compound and its viability as a lead compound in drug discovery and development.

References

- 1. Modulation of the Nrf2/HO-1 Pathway- and Apoptosis-Related Genes Following 5-hydroxymethylfurfural Induced Mouse Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radical scavenging effects of 1-naphthol, 2-naphthol, and their sulfate-conjugates [jstage.jst.go.jp]

- 4. Molecular Targets of Oxidative Stress: Focus on the Nrf2 Signaling Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Methoxynaphthalen-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its varied forms, the 5-methoxynaphthalen-1-ol framework presents a promising starting point for the development of novel therapeutics. The presence of a hydroxyl group and a methoxy group on the naphthalene ring system offers unique electronic and steric properties, creating opportunities for diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, potential bioactivities, and underlying mechanisms of this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Potential Bioactivities and Quantitative Data

Derivatives of this compound and structurally similar analogs have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the methoxy and hydroxyl groups influences the molecule's interaction with biological targets, leading to potent and sometimes selective activity.

Anticancer Activity

The cytotoxic potential of methoxynaphthalene derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit a biological process by 50%, is a key metric for this activity. While data on a wide range of this compound derivatives is emerging, studies on closely related analogs highlight the scaffold's potential. For instance, dihydronaphthalene analogues inspired by the natural anticancer agent combretastatin A-4 have shown potent cytotoxicity in the low nanomolar range.[1] Similarly, a series of novel naphthoquinone-naphthol derivatives have been synthesized and evaluated, with some compounds showing significant inhibitory effects on colon and lung cancer cell lines.[2]

| Derivative Class | Compound Example | Cancer Cell Line | IC₅₀ Value (µM) | Reference |

| Naphthoquinone-Naphthol | Compound 13 (with oxopropyl group) | HCT116 (Colon) | 1.18 | [2] |

| PC9 (Lung) | 0.57 | [2] | ||

| A549 (Lung) | 2.25 | [2] | ||

| Naphthoquinone-Naphthol | Parent Compound 5 | HCT116 (Colon) | 5.27 | [2] |

| PC9 (Lung) | 6.98 | [2] | ||

| A549 (Lung) | 5.88 | [2] | ||

| Aminobenzylnaphthols | MMZ-140C (72h) | HT-29 (Colorectal) | 11.55 | [3] |

| MMZ-45AA (72h) | BxPC-3 (Pancreatic) | 13.26 | [3] | |

| Naphthalen-1-yloxyacetamides | Compound 5c | MCF-7 (Breast) | 7.39 | [4] |

| Compound 5d | MCF-7 (Breast) | 2.33 | [4] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. A key pathway in inflammation involves the enzyme 5-lipoxygenase (5-LOX), which catalyzes the biosynthesis of pro-inflammatory leukotrienes from arachidonic acid.[5] Phenolic compounds are known to be effective inhibitors of 5-LOX, suggesting that this compound derivatives could possess significant anti-inflammatory properties by targeting this pathway.[6][7][8]

| Derivative Class | Compound Example | Assay / Target | IC₅₀ Value (µM) | Reference |

| Isoxazole Derivatives | Compound C3 | 5-LOX Inhibition | 8.47 | [9] |

| Compound C5 | 5-LOX Inhibition | 10.48 | [9] | |

| Compound C6 | 5-LOX Inhibition | Most Potent | [9] |

Note: Specific IC₅₀ value for C6 was not provided, but it was identified as the most potent among the tested series.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Naphthalene derivatives have been identified as a promising class of compounds with potent activity against a wide range of bacteria and fungi.[10] The antifungal potential of 8-methoxynaphthalen-1-ol, an isomer of the core structure, has been demonstrated against the plant pathogenic fungus Athelia rolfsii.[11]

| Derivative | Organism | Activity Metric | Value | Reference |

| 8-Methoxynaphthalen-1-ol | Athelia rolfsii | MIC | 250 µg/mL | [11] |

| 2-Methoxynaphthalene-1,4-dione | Cryptococcus spp. | MIC | 3.12 - 12.5 µg/mL | [12] |

| N-Derivative of Indole-2-carboxylate | Compound 8 | Enterobacter cloacae | MIC | 0.004 - 0.03 mg/mL |

| N-Derivative of Indole-2-carboxylate | Compound 15 | Trichophyton viride | MIC | 0.004 - 0.06 mg/mL |

MIC: Minimum Inhibitory Concentration

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Methylation of 1-Naphthol to 1-Methoxynaphthalene

This protocol describes a classic Williamson ether synthesis, a fundamental reaction for preparing the methoxy-substituted naphthalene core.

Materials:

-

1-Naphthol

-

10% Sodium Hydroxide (NaOH) solution

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Ether

-

Dilute alcohol (for recrystallization)

Procedure:

-

In a suitable reaction vessel, dissolve 10 g of 1-naphthol in 40 g of a 10% aqueous sodium hydroxide solution.

-

Cool the resulting solution.

-

Gradually add 10 g of dimethyl sulfate to the cooled solution, ensuring the temperature is controlled.

-

Agitate the mixture vigorously to ensure thorough mixing of the reactants. The product, 1-methoxynaphthalene, will begin to separate as a solid.

-

After the initial reaction, the mixture may be boiled and made alkaline with additional NaOH solution to ensure the reaction goes to completion.

-

For purification, dissolve the crude product in ether and filter to remove any insoluble impurities.

-

Remove the ether by evaporation on a water bath.

-

Recrystallize the solid residue from dilute alcohol to obtain pure 1-methoxynaphthalene.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or SDS-HCl solution)

-

Test compounds (this compound derivatives)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.

-

Final Incubation: Incubate the plate for another 4 hours at 37°C in the CO₂ incubator. Mix each sample thoroughly by pipetting up and down to ensure complete solubilization of the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value for each compound.

Biological Assay Protocol: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which converts a substrate like linoleic acid into a product that can be detected spectrophotometrically.

Materials:

-

5-Lipoxygenase enzyme (e.g., from potato or human recombinant)

-

Phosphate buffer (50 mM, pH 6.3) or Tris buffer (50 mM, pH 7.5)

-

Linoleic acid (substrate)

-

Test compounds

-

UV-visible spectrophotometer

Procedure:

-

Assay Preparation: Prepare the assay mixture in a quartz cuvette. The mixture typically contains 2.97 mL of 50 mM phosphate buffer (pH 6.3).

-

Inhibitor Addition: Add a specific concentration of the test compound (dissolved in a suitable solvent like DMSO) to the cuvette.

-

Enzyme Addition: Add a sufficient amount of the 5-LOX enzyme solution. Keep the enzyme solution on ice to maintain its activity.

-

Reaction Initiation: Start the reaction by adding the substrate, 5 µL of 80 mM linoleic acid.

-

Measurement: Immediately measure the increase in UV absorption at 234 nm at 25°C. This increase corresponds to the formation of hydroperoxy-octadecadienoate, the product of the enzymatic reaction.

-

Data Analysis: Compare the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for visualizing complex biological pathways and experimental processes. The following are represented in the DOT language for use with Graphviz.

General Experimental Workflow

This diagram outlines the typical process flow in the discovery and initial evaluation of novel bioactive compounds based on the this compound scaffold.

Caption: Workflow from synthesis to lead compound identification.

5-Lipoxygenase (5-LOX) Inflammatory Pathway

This diagram illustrates the biochemical cascade initiated by arachidonic acid and highlights the inhibitory action of 5-LOX inhibitors, a likely mechanism for the anti-inflammatory effects of phenolic compounds like this compound derivatives.

Caption: Inhibition of the 5-LOX pathway blocks leukotriene synthesis.

References

- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport [frontiersin.org]

- 6. Development of eugenol derivatives with 5-LOX inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of eugenol derivatives with 5-LOX inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.itb.ac.id [journals.itb.ac.id]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes [PeerJ] [peerj.com]

- 12. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical and photophysical properties of methoxynaphthalene compounds

An In-depth Technical Guide on the Thermochemical and Photophysical Properties of Methoxynaphthalene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical and photophysical properties of 1-methoxynaphthalene and 2-methoxynaphthalene. These compounds are of significant interest in various fields, including their use as fluorescent probes and as precursors in the synthesis of pharmaceuticals, such as the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant experimental workflows.

Thermochemical Properties

The thermochemical properties of a compound govern its stability and energy content. Key parameters include the enthalpy of formation, enthalpy of combustion, and ionization energy. These values are crucial for understanding the energetic landscape of chemical reactions involving methoxynaphthalenes.

Data Presentation: Thermochemical Properties

The following table summarizes key thermochemical and physical data for 1-methoxynaphthalene and 2-methoxynaphthalene.

| Property | 1-Methoxynaphthalene | 2-Methoxynaphthalene | Units |

| Molecular Formula | C₁₁H₁₀O | C₁₁H₁₀O | - |

| Molecular Weight | 158.20 | 158.20 | g/mol |

| Melting Point | - | 70-73 | °C[3][4] |

| Boiling Point | 135-137 (at 12 mmHg) | 274 | °C[4] |

| Density | 1.09 (at 25 °C) | 1.064 (at 25 °C) | g/mL[4] |

| Enthalpy of Formation (ΔfH°solid) | Not explicitly found | -97.9 ± 1.8 | kJ/mol[5][6] |

| Enthalpy of Combustion (ΔcH°solid) | Not explicitly found | -5659.9 ± 1.1 | kJ/mol[5][6] |

| Ionization Energy (Adiabatic) | Not explicitly found | 7.44 | eV[6][7] |

| Ionization Energy (Vertical) | Not explicitly found | 7.82, 7.87 | eV[6][7] |

Photophysical Properties

Methoxynaphthalene compounds exhibit interesting photophysical properties due to the naphthalene core, which acts as a chromophore, and the methoxy group, which acts as an auxochrome.[8] These properties, including absorption and emission of light, are fundamental to their application as fluorescent probes.[8][9]

The absorption of ultraviolet light by methoxynaphthalenes corresponds to π-π* electronic transitions within the aromatic system.[8][9] Following excitation, the molecule can relax to the ground state through various pathways, including the emission of light as fluorescence. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf).[8] Some derivatives can also undergo photochemical reactions, such as the [4+4] photocycloaddition to form photodimers upon prolonged UV irradiation.[9]